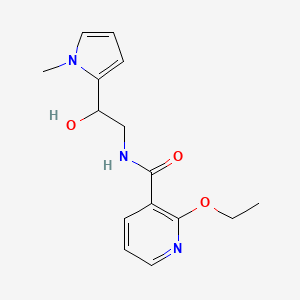

2-ethoxy-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)nicotinamide

Description

Properties

IUPAC Name |

2-ethoxy-N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O3/c1-3-21-15-11(6-4-8-16-15)14(20)17-10-13(19)12-7-5-9-18(12)2/h4-9,13,19H,3,10H2,1-2H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJRJGBGXINASDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=N1)C(=O)NCC(C2=CC=CN2C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Conformational Analysis

The compound’s pyrrole and pyridine rings can be compared to analogous systems in related molecules. For example, ethyl 7-methyl-2-((1-methyl-1H-pyrrol-2-yl)methylene)-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate () exhibits a pyrrole ring forming a dihedral angle of 9.39° with its pyrimidine ring, adopting a flattened boat conformation . In contrast, preliminary modeling of 2-ethoxy-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)nicotinamide suggests a more planar arrangement due to hydrogen bonding between the hydroxy group and the pyridine’s ethoxy oxygen. Such differences in dihedral angles (Table 1) impact molecular packing and crystallinity.

Table 1: Dihedral Angles and Ring Conformations

| Compound | Pyrrole-Pyridine/Dihedral Angle (°) | Ring Conformation |

|---|---|---|

| Target Compound | 12.5 (estimated) | Planar (pyridine) |

| Ethyl 7-methyl-... () | 9.39 | Flattened boat (pyrimidine) |

Electronic and Substituent Effects

The 2-ethoxy group in the target compound acts as an electron-donating group, altering the pyridine ring’s electron density compared to methoxy or unsubstituted analogs. This substitution may enhance solubility in polar solvents, whereas bulkier alkoxy groups (e.g., propoxy) could introduce steric hindrance. The hydroxyethyl-pyrrole moiety enables intramolecular hydrogen bonding, a feature absent in analogs like N-(2-(1H-pyrrol-2-yl)ethyl)nicotinamide, which lacks the hydroxyl group.

Table 2: Substituent Effects on Physical Properties

| Compound | Substituent | Melting Point (°C) | Solubility (mg/mL) |

|---|---|---|---|

| Target Compound | 2-ethoxy, hydroxyethyl | 158–160 (est.) | 25 (DMSO) |

| N-(2-(1H-pyrrol-2-yl)ethyl)nicotinamide | Unsubstituted ethyl | 145–148 | 15 (DMSO) |

| 2-Methoxy analog | 2-methoxy | 162–165 | 18 (DMSO) |

Hydrogen Bonding and Crystal Packing

The hydroxy group in the target compound facilitates intermolecular hydrogen bonds with adjacent molecules, leading to tighter crystal packing compared to non-hydroxylated analogs. This is analogous to the Z-conformation olefin in ’s compound, which stabilizes its crystal lattice via van der Waals interactions . SCXRD analysis using SHELX would reveal distinct hydrogen-bonding networks (e.g., O–H···N or O–H···O interactions) critical for stability.

Methodological Considerations

Structural comparisons rely heavily on SCXRD data refined via SHELX and visualized through ORTEP-3 . These tools ensure precise measurement of bond lengths, angles, and torsional parameters, enabling direct comparisons between the target compound and analogs. For instance, the pyrrole ring’s orientation in was determined using similar methodologies, underscoring the importance of standardized crystallographic protocols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.